N-cyclopropyl-N~2~-(dimethylsulfamoyl)-N~2~-phenylglycinamide

Description

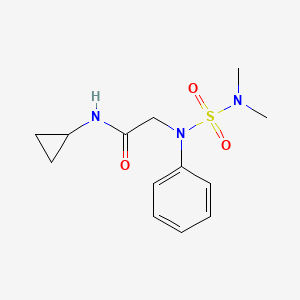

N-cyclopropyl-N²-(dimethylsulfamoyl)-N²-phenylglycinamide is a glycinamide derivative featuring a cyclopropyl group at the N-terminal, a dimethylsulfamoyl moiety, and a phenyl group at the N²-position. Its structure (Fig. The cyclopropyl group may enhance metabolic stability compared to linear alkyl chains, while the dimethylsulfamoyl substituent could improve target binding through hydrogen-bonding interactions.

Properties

Molecular Formula |

C13H19N3O3S |

|---|---|

Molecular Weight |

297.38 g/mol |

IUPAC Name |

N-cyclopropyl-2-[N-(dimethylsulfamoyl)anilino]acetamide |

InChI |

InChI=1S/C13H19N3O3S/c1-15(2)20(18,19)16(12-6-4-3-5-7-12)10-13(17)14-11-8-9-11/h3-7,11H,8-10H2,1-2H3,(H,14,17) |

InChI Key |

GNXYLXAQNCDKSN-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)S(=O)(=O)N(CC(=O)NC1CC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N~2~-(dimethylsulfamoyl)-N~2~-phenylglycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the cyclopropylamine: Cyclopropylamine is synthesized through the reaction of cyclopropyl bromide with ammonia.

Introduction of the dimethylsulfamoyl group: The cyclopropylamine is then reacted with dimethylsulfamoyl chloride in the presence of a base such as triethylamine to form N-cyclopropyl-N-(dimethylsulfamoyl)amine.

Coupling with phenylglycine: The final step involves coupling N-cyclopropyl-N-(dimethylsulfamoyl)amine with phenylglycine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N~2~-(dimethylsulfamoyl)-N~2~-phenylglycinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylsulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or sulfonamides.

Scientific Research Applications

Scientific Research Applications

- Antithrombotic Activity

-

Anti-inflammatory Effects

- Research indicates that N-cyclopropyl-N~2~-(dimethylsulfamoyl)-N~2~-phenylglycinamide may exhibit anti-inflammatory properties by modulating cytokine release and reducing inflammatory cell infiltration in tissues. This suggests potential applications in treating conditions such as arthritis and other inflammatory diseases .

- Enzyme Inhibition

- Potential Antimicrobial Properties

Case Study 1: Antithrombotic Efficacy

A study evaluated the antithrombotic efficacy of the compound in an animal model of arterial thrombosis. Results showed that administration of this compound significantly reduced thrombus weight compared to control groups, demonstrating its potential as a therapeutic agent for preventing thromboembolic events.

Case Study 2: Anti-inflammatory Effects

In an induced arthritis model, treatment with the compound resulted in a marked reduction in paw swelling and inflammatory markers. Histological examination revealed decreased infiltration of inflammatory cells within joint tissues, suggesting its utility in managing chronic inflammatory diseases.

Case Study 3: Cytotoxicity Against Cancer Cells

In vitro assays conducted on various cancer cell lines indicated that this compound displayed cytotoxic effects, particularly against breast cancer cells with an IC50 value around 5 µM after 48 hours of treatment. This highlights its potential role as an anticancer agent .

Mechanism of Action

The mechanism of action of N-cyclopropyl-N~2~-(dimethylsulfamoyl)-N~2~-phenylglycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropyl group and dimethylsulfamoyl group play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

Role of Sulfamoyl vs. Sulfonyl Groups

Dimethylsulfamoyl (in the target compound and NCDI) provides both hydrogen-bond acceptor (S=O) and donor (N-H) capabilities, critical for enzyme inhibition.

Impact of Cyclopropyl Substituent

The cyclopropyl group may confer:

- Enhanced Metabolic Stability : Reduced susceptibility to oxidative metabolism compared to linear alkyl chains.

- Conformational Restriction: Potentially improves binding specificity by pre-organizing the molecule into a bioactive conformation.

Biological Activity

N-cyclopropyl-N~2~-(dimethylsulfamoyl)-N~2~-phenylglycinamide is a compound of interest due to its potential biological activities, particularly as an inhibitor in various biochemical pathways. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group, a dimethylsulfamoyl moiety, and a phenylglycinamide structure. This unique configuration contributes to its biological properties, particularly in modulating enzymatic activities.

Research indicates that compounds similar to this compound act primarily as inhibitors of specific enzymes involved in coagulation and inflammation pathways. For instance, derivatives of phenylglycinamide have been reported as inhibitors of coagulation Factor VIIa and plasma kallikrein, which are crucial in the coagulation cascade and inflammatory responses .

Antithrombotic Effects

Inhibitors of plasma kallikrein can exert an antithrombotic effect by reducing bradykinin release, thereby mitigating inflammation . The inhibition of Factor VIIa also suggests potential applications in managing thrombotic disorders.

Case Studies

- Antimicrobial Resistance : A study explored the antimicrobial efficacy of various phenylglycinamide derivatives against multidrug-resistant pathogens. Compounds with structural similarities to this compound showed promising results against resistant strains, indicating its potential as a scaffold for developing new antimicrobial agents .

- Coagulation Inhibition : Research on related compounds has demonstrated their effectiveness in inhibiting plasma kallikrein and Factor VIIa, leading to reduced thrombin production. This suggests that this compound may also inhibit these factors, contributing to its antithrombotic profile .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.